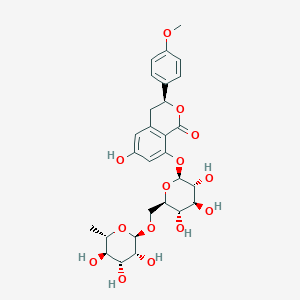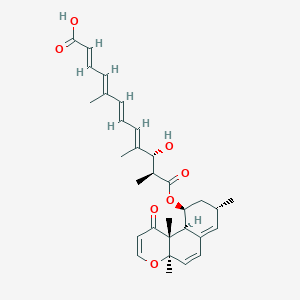
Calbistrin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calbistrin E is a natural product found in Penicillium striatisporum and Penicillium restrictum with data available.
Aplicaciones Científicas De Investigación
Identification of Biosynthetic Gene Cluster
Calbistrin E, a secondary metabolite found in various fungi, has garnered interest due to its bioactive properties. Research has identified a gene cluster responsible for the biosynthesis of calbistrin in Penicillium decumbens, laying the groundwork for future characterization and efficient production of calbistrin (Grijseels et al., 2018).
Antifungal Activity
An Australian isolate of Penicillium striatisporum, which produces calbistrin E, demonstrated selective antifungal activity against Candida albicans. The discovery of calbistrin E and its related compounds highlights the potential for developing new antifungal agents (Stewart et al., 2005).
Mechanism of Calbistrin Biosynthesis
A study on calbistrin biosynthesis revealed that a single polyketide synthase (PKS) is responsible for synthesizing the characteristic components of calbistrins. This insight into the enzymatic process expands our understanding of fungal polyketide synthesis and could inform future biotechnological applications (Tao et al., 2021).
Production and Biological Activity
Calbistrin A, a member of the calbistrin complex, has shown significant antifungal activity, particularly against Candida albicans. The production and biological activities of these compounds, including calbistrin E, offer insights into the development of new antimicrobial agents (Jackson et al., 1993).
Chemical Stability and Characterization
Research on calbistrin A's instability under light and alkaline conditions provides valuable information for handling and storing calbistrin compounds, including calbistrin E. Understanding these properties is crucial for their effective use in scientific research (Horn et al., 1993).
Isolation and Structure Elucidation
The isolation and structural analysis of calbistrin compounds from Penicillium restrictum, including calbistrin E, has been instrumental in understanding their unique chemical properties. This work is foundational for future applications in drug discovery and development (Brill et al., 1993).
Total Synthesis of Calbistrin A
The total synthesis of calbistrin A, which shares similarities with calbistrin E, demonstrates the feasibility of producing these compounds synthetically. This approach could be significant for large-scale production and pharmaceutical applications (Tatsuta et al., 1997).
Biocontrol and Antagonistic Properties
Calbistrin E, along with other calbistrin compounds, has been studied for its biocontrol properties, particularly in inhibiting the growth of certain microorganisms. These properties make calbistrin E a candidate for use in agricultural and environmental applications (Ya, 2013).
Propiedades
Nombre del producto |
Calbistrin E |
|---|---|
Fórmula molecular |
C31H38O7 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10R,11S)-12-[[(4aR,8S,10S,10aS,10bR)-4a,8,10b-trimethyl-1-oxo-8,9,10,10a-tetrahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C31H38O7/c1-19(10-8-12-26(33)34)9-7-11-21(3)28(35)22(4)29(36)38-24-18-20(2)17-23-13-15-30(5)31(6,27(23)24)25(32)14-16-37-30/h7-17,20,22,24,27-28,35H,18H2,1-6H3,(H,33,34)/b9-7+,12-8+,19-10+,21-11+/t20-,22+,24+,27-,28+,30-,31-/m1/s1 |
Clave InChI |
XZKXUILQCBAMTL-CNLDLGIASA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]3([C@@]2(C(=O)C=CO3)C)C)OC(=O)[C@@H](C)[C@H](/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C)O |
SMILES canónico |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)C=CO3)C)C)OC(=O)C(C)C(C(=CC=CC(=CC=CC(=O)O)C)C)O |
Sinónimos |
calbistrin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



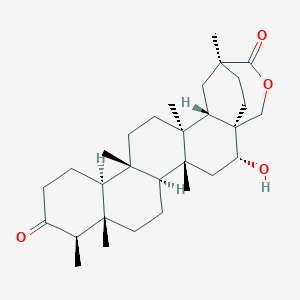

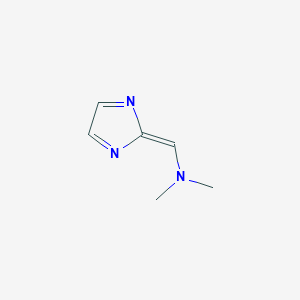
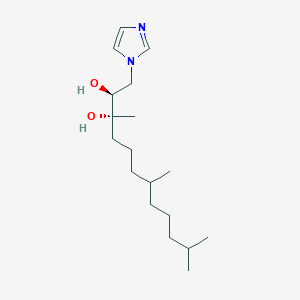

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)


![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)

